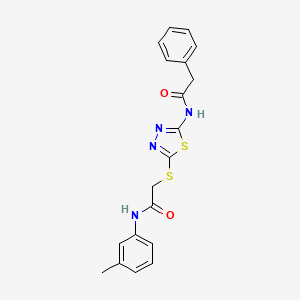
N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, also known as 2-nitro-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H15N5O4S2, with a molecular weight of approximately 429.5 g/mol. The compound features a thiadiazole ring and a phenylacetamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₅O₄S₂ |
| Molecular Weight | 429.5 g/mol |
| CAS Number | 392292-18-1 |
Antimicrobial Activity
Studies have indicated that compounds containing thiadiazole moieties exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial and fungal strains. In vitro tests demonstrated significant inhibition against Mycobacterium tuberculosis, with some derivatives achieving over 98% inhibition at concentrations as low as 6.25 μg/mL .
Anticancer Potential
Research has also highlighted the compound's potential anticancer properties. In cell-based assays, derivatives were tested for their ability to inhibit tumor cell proliferation. The presence of specific functional groups in the thiadiazole structure appears to enhance cytotoxicity against cancer cell lines such as B16F10 melanoma cells . The structure–activity relationship (SAR) studies suggest that modifications at the phenyl ring can significantly affect the compound's efficacy.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on tyrosinase activity, which is crucial in melanin production. This suggests potential applications in skin whitening agents or treatments for hyperpigmentation disorders .
Case Studies and Research Findings
Case Study 1: Antimycobacterial Screening
A study evaluating various thiadiazole derivatives for antimycobacterial activity found that compounds with similar structural features to this compound exhibited promising results against Mycobacterium tuberculosis. The study highlighted the importance of the thiadiazole ring in enhancing biological activity.
Case Study 2: Cytotoxicity Assays
In a separate investigation focusing on cytotoxic effects against cancer cell lines, it was observed that modifications to the substituents on the phenyl ring could either enhance or diminish cytotoxicity. Compounds were tested at varying concentrations (0, 1, 2, and 5 μM), with results indicating significant cell death at higher concentrations of certain derivatives .
Propiedades
IUPAC Name |
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-13-6-5-9-15(10-13)20-17(25)12-26-19-23-22-18(27-19)21-16(24)11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUZMCQEGHHRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














